molecular formula C18H24N2O3S B5715354 {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine

Cat. No.: B5715354
M. Wt: 348.5 g/mol
InChI Key: MSZJKXDQTFAAGO-UHFFFAOYSA-N
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Description

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an aromatic sulfonyl group with a pyridylmethylamine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine typically involves multiple steps, starting with the preparation of the aromatic sulfonyl precursor. This precursor is then reacted with pyridylmethylamine under controlled conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine stands out due to its unique combination of an aromatic sulfonyl group and a pyridylmethylamine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-ethoxy-4-methyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-5-23-17-9-14(4)16(13(2)3)10-18(17)24(21,22)20-12-15-7-6-8-19-11-15/h6-11,13,20H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZJKXDQTFAAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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